molecular formula C17H28O5 B149985 [(3aS,4R,6aS,7R,8S,10R,10aR)-8-ethoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate CAS No. 126565-09-1

[(3aS,4R,6aS,7R,8S,10R,10aR)-8-ethoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate

Cat. No.: B149985
CAS No.: 126565-09-1
M. Wt: 312.4 g/mol
InChI Key: XQGPUPZIXFNITR-ABRRYTQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl es is a complex organic compound with the molecular formula C17H28O5 and a molecular weight of 312.4 g/mol. This compound is known for its unique structural features, which include a fused bicyclic ring system with multiple chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl es typically involves multi-step organic synthesis.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to ensure high yield and purity. The specific conditions, including temperature, pressure, and choice of catalysts, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl es undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl es has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl es involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl ester : A closely related compound with similar structural features.
  • Other esters of acetic acid : Compounds with different substituents on the ester group but similar core structures .

Uniqueness

The uniqueness of acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo3,2-ibenzopyran]-10alpha-yl es lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties .

Properties

CAS No.

126565-09-1

Molecular Formula

C17H28O5

Molecular Weight

312.4 g/mol

IUPAC Name

[(3aS,4R,6aS,7R,8S,10R,10aR)-8-ethoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate

InChI

InChI=1S/C17H28O5/c1-5-19-15-11(3)14-7-6-10(2)13-8-9-20-17(13,14)16(22-15)21-12(4)18/h10-11,13-16H,5-9H2,1-4H3/t10-,11-,13+,14+,15+,16+,17-/m1/s1

InChI Key

XQGPUPZIXFNITR-ABRRYTQFSA-N

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@@]2([C@H](O1)OC(=O)C)OCC3)C)C

SMILES

CCOC1C(C2CCC(C3C2(C(O1)OC(=O)C)OCC3)C)C

Canonical SMILES

CCOC1C(C2CCC(C3C2(C(O1)OC(=O)C)OCC3)C)C

Origin of Product

United States

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